Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate is an organic compound with a complex structure that includes both ester and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate typically involves a multi-step process. One common method includes the esterification of 3-hydroxybenzoic acid with ethanol to form ethyl 3-hydroxybenzoate. This intermediate is then reacted with 2-hydroxy-5-nonanoylbenzamide under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or as an additive in various products.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in therapeutic applications or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-hydroxy-5-nonanoylbenzamido)benzoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxybenzoate: A simpler ester with antimicrobial properties.
2-hydroxy-5-nonanoylbenzamide: An amide with potential biological activity.
The uniqueness of this compound lies in its combined ester and amide functionalities, which provide a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
103426-21-7 |
---|---|
Molekularformel |
C25H31NO5 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
ethyl 3-[(2-hydroxy-5-nonanoylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C25H31NO5/c1-3-5-6-7-8-9-13-22(27)18-14-15-23(28)21(17-18)24(29)26-20-12-10-11-19(16-20)25(30)31-4-2/h10-12,14-17,28H,3-9,13H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
RWWKAQDONNWMPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)NC2=CC=CC(=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.